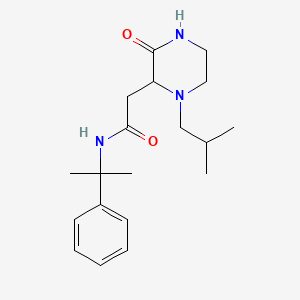![molecular formula C19H17N3O3S B5291334 N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5291334.png)
N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide, also known as FETC, is a chemical compound that has been the subject of extensive scientific research due to its potential therapeutic applications. FETC is a member of the thiophene carboxamide family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mechanism of Action
The exact mechanism of action of N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide is not fully understood, but studies have suggested that it may act through a variety of pathways. N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide has also been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the replication of certain viruses by interfering with viral RNA synthesis.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide possesses a range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-viral properties, N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide has been shown to possess antioxidant properties, making it a potential treatment for conditions associated with oxidative stress. N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide has also been shown to possess neuroprotective properties, with studies demonstrating its ability to protect neurons from damage caused by oxidative stress and other factors.
Advantages and Limitations for Lab Experiments
One of the advantages of N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide is that it has been shown to possess a range of biological activities, making it a potentially useful compound for a variety of applications. However, one limitation of N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide is that its exact mechanism of action is not fully understood, which may make it more difficult to optimize its therapeutic potential.
Future Directions
There are a number of future directions for research on N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide. One area of interest is the development of N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide-based therapeutics for the treatment of inflammatory diseases, cancer, and viral infections. Another area of interest is the elucidation of N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide's exact mechanism of action, which may help to optimize its therapeutic potential. Additionally, further research is needed to explore the potential of N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide as a neuroprotective agent, as well as its potential for other applications.
Synthesis Methods
N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide can be synthesized using a variety of methods, including the reaction of 5-methyl-2-thiophenecarboxylic acid with 3-aminobenzoylhydrazide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate can then be reacted with 2-furoyl chloride to yield the final product.
Scientific Research Applications
N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide possesses anti-inflammatory properties, making it a potential treatment for conditions such as rheumatoid arthritis and other inflammatory diseases. N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide has also been shown to possess anti-cancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-[3-(N-2-furoylethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide has been shown to possess anti-viral properties, with studies demonstrating its ability to inhibit the replication of certain viruses, including HIV.
properties
IUPAC Name |
N-[(Z)-1-[3-[(5-methylthiophene-2-carbonyl)amino]phenyl]ethylideneamino]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c1-12-8-9-17(26-12)19(24)20-15-6-3-5-14(11-15)13(2)21-22-18(23)16-7-4-10-25-16/h3-11H,1-2H3,(H,20,24)(H,22,23)/b21-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYMBOWOGKBMAM-BKUYFWCQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)C(=NNC(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)C(=O)NC2=CC=CC(=C2)/C(=N\NC(=O)C3=CC=CO3)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-(3-methylpyridin-2-yl)ethyl]-2-[4-(5-methyl-1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5291253.png)

![5-{3-ethoxy-4-[3-(2-isopropyl-5-methylphenoxy)propoxy]benzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B5291264.png)
![{4-[(2-naphthylacetyl)amino]phenyl}acetic acid](/img/structure/B5291283.png)
![3-benzyl-5-[3-methoxy-4-(1-phenylethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5291288.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropyl-2-methylbenzamide](/img/structure/B5291295.png)
![2-methyl-4-[4-(2-methylbenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5291296.png)
![4-(hydroxymethyl)-1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanol](/img/structure/B5291300.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B5291301.png)
![3-benzyl-6-[1-(2-isopropyl-1H-imidazol-1-yl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5291308.png)
![allyl 2-[(3-bromobenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5291313.png)
![N-{[5-(2-furyl)isoxazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5291324.png)
![2-isopropyl-4-methyl-5-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}pyrimidine](/img/structure/B5291329.png)
![(2R)-2-cyclohexyl-N-[(6-ethyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-hydroxyacetamide](/img/structure/B5291335.png)